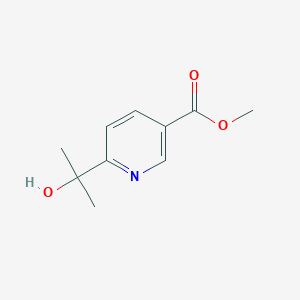
methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a methyl group at the 1-position and a carboxylate ester group at the 5-position, along with an amino group at the 3-position. The hydrochloride salt form enhances its solubility in water and other polar solvents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-amino-1-methyl-1H-pyrazole.
Esterification: The amino group is protected, and the carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also common to minimize environmental impact.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a base.
Major Products Formed:
Oxidation: 3-nitro-1-methyl-1H-pyrazole-5-carboxylate hydrochloride.
Reduction: 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (starting material).
Substitution: Various halogenated derivatives of the pyrazole ring.
Applications De Recherche Scientifique
Chemistry: Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is used as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride exerts its effects depends on its specific derivatives and applications. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved vary based on the biological context and the specific derivative .
Comparaison Avec Des Composés Similaires
Pyrazole: The parent compound without substituents.
Indole: Another heterocyclic compound with a similar structure but different functional groups.
Isoquinoline: A compound with a fused benzene and pyridine ring.
Uniqueness: Methyl 3-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications compared to its analogs.
Propriétés
IUPAC Name |
methyl 5-amino-2-methylpyrazole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-4(6(10)11-2)3-5(7)8-9;/h3H,1-2H3,(H2,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNGHPNULYJKMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-amino-2-[(1H-pyrrol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6616093.png)

![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6616111.png)








